Ethyl 1-Boc-piperidine-2-carboxylate

Description

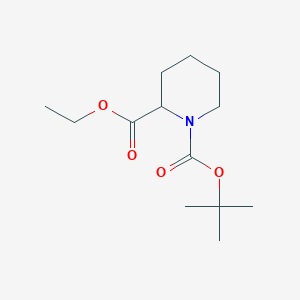

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-Boc-piperidine-2-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate and N-Boc-ethyl pipecolinate, is a heterocyclic compound of significant interest in modern organic synthesis.[1] Its molecular structure, which features a piperidine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 2-position, makes it an exceptionally versatile building block. The presence of the Boc group provides stability and allows for selective reactions at other sites of the molecule, while the ethyl ester offers a reactive handle for a wide array of chemical transformations.[1][2]

This combination of features renders this compound a valuable intermediate in the multi-step synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This guide offers a detailed exploration of its chemical properties, synthetic methodologies, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a colorless to pale yellow liquid or solid, contingent on its purity.[1] It exhibits good solubility in common organic solvents like dichloromethane, ethyl acetate, ethanol, and dimethylformamide, but has limited solubility in water.[1][3]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 362703-48-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][4] |

| Molecular Weight | 257.33 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid/solid | [1][3] |

| Boiling Point | ~106-108 °C | [3] |

| Density | ~1.046 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | ~1.458 | [5][6] |

Spectroscopic Signature

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would characteristically show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester would present as a quartet (CH₂) and a triplet (CH₃). The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the Boc group and the ethyl ester. Resonances for the quaternary carbon and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the piperidine ring would also be present.

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (Boc group) and the ester functionalities, typically appearing in the region of 1680-1750 cm⁻¹.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-protection of its precursor, ethyl pipecolinate (ethyl piperidine-2-carboxylate). This reaction is a cornerstone of amine chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

The rationale behind this choice is the high efficiency and selectivity of Boc₂O for amine protection under mild basic conditions. The base, typically a non-nucleophilic amine like triethylamine or an inorganic base like sodium bicarbonate, serves to deprotonate the secondary amine of the piperidine ring, activating it for nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds smoothly, often at room temperature, and yields the desired product with high purity after a standard workup and purification.

General Synthetic Protocol

-

Dissolution: Dissolve ethyl pipecolinate in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base (e.g., triethylamine) to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the reaction mixture, typically at 0 °C to control any potential exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Separate the organic layer, and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Deprotection of the Boc Group

The Boc group is a robust protecting group under a wide range of conditions but can be readily cleaved under acidic conditions. This selective deprotection is fundamental to its use in multi-step synthesis. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent, efficiently removes the Boc group to reveal the secondary amine. This newly liberated amine can then participate in subsequent reactions such as amide bond formation, alkylation, or arylation.

Caption: Reversible Boc-protection and deprotection reaction.

Transformations of the Ethyl Ester

The ethyl ester at the C-2 position is a versatile functional handle. It can undergo several key transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup converts the ester to the corresponding carboxylic acid, N-Boc-piperidine-2-carboxylic acid.

-

Reduction: Treatment with reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) reduces the ester to the primary alcohol, (1-Boc-piperidin-2-yl)methanol.

-

Amidation: The ester can be converted directly to an amide through aminolysis, often requiring elevated temperatures, or via the corresponding acyl chloride or an activated ester intermediate.

These transformations allow for the elaboration of the piperidine scaffold into a diverse range of derivatives, making it a valuable precursor for creating libraries of compounds in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.[3] Safety data sheets (SDS) indicate that the compound can cause skin irritation and severe eye damage.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[3]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7] Keep it away from strong oxidizing agents and sources of ignition.[3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in synthetic chemistry. Its pre-functionalized and orthogonally protected structure provides a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively leverage this building block in the design and execution of innovative synthetic strategies, particularly in the quest for new therapeutic agents.

References

Ethyl 1-Boc-piperidine-2-carboxylate CAS number 362703-48-8

An In-depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate (CAS 362703-48-8)

Foreword: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of constructing complex molecular architectures is paramount. Intermediates that offer a combination of stability, predictable reactivity, and multiple points for diversification are invaluable assets. This compound, registered under CAS number 362703-48-8, stands out as such a strategic building block.[1] Its structure, which marries the privileged piperidine scaffold with orthogonal protecting groups, provides a robust platform for generating a diverse array of novel chemical entities.[2]

This guide moves beyond a simple recitation of properties. It is designed to provide a senior scientist's perspective on the practical synthesis, rigorous characterization, and strategic application of this compound. We will delve into the causality behind methodological choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving purity and confirming identity.

Core Chemical Identity and Physicochemical Profile

This compound is a heterocyclic compound featuring a six-membered saturated piperidine ring.[3] The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and an ethyl ester is positioned at the C-2 position. This specific arrangement of functional groups dictates its utility in synthetic chemistry. The Boc group serves as a crucial protecting element, enhancing the compound's stability and enabling selective reactions at other molecular sites.[1][3] The ethyl ester provides a versatile handle for transformations such as hydrolysis, amidation, or reduction.[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 362703-48-8 | [3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3][4] |

| Molecular Weight | 257.33 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Synonyms | 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate; Ethyl N-Boc-Piperidine-2-Carboxylate | [3] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); limited solubility in water | [3] |

Synthesis and Purification: A Protocol Built on Chemical Logic

The synthesis of this compound is typically achieved through the N-protection of its corresponding secondary amine precursor, ethyl piperidine-2-carboxylate. The following protocol is a standard, high-yielding procedure grounded in established organic chemistry principles.

Synthesis Workflow Overview

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes the reaction of ethyl piperidine-2-carboxylate with di-tert-butyl dicarbonate ((Boc)₂O) to yield the title compound. The use of a non-nucleophilic base like triethylamine (TEA) is critical to scavenge the acidic byproduct without competing in the reaction.

Materials:

-

Ethyl piperidine-2-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: Dissolve ethyl piperidine-2-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add triethylamine (1.2 eq.) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.). A catalytic amount of DMAP can be included to accelerate the reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).[5]

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel.[5] An appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) is typically effective for isolating the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a colorless to pale yellow oil or solid.[3]

Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Protons of the ethyl group (~1.2 ppm, triplet; ~4.1 ppm, quartet), protons of the Boc group (~1.4 ppm, singlet, 9H), and a complex multiplet pattern for the piperidine ring protons. The proton at the C-2 position is expected to be a distinct multiplet. (Predicted based on analogous structures like the 4-carboxylate isomer[6][7]) |

| ¹³C NMR | Carbonyl carbons for the ester and Boc groups (~155-175 ppm), carbons of the Boc group (~28 ppm, ~80 ppm), carbons of the ethyl group (~14 ppm, ~61 ppm), and signals for the piperidine ring carbons. |

| FT-IR | Strong C=O stretching frequencies for the carbamate (~1690 cm⁻¹) and the ester (~1735 cm⁻¹). C-H stretching for aliphatic groups (~2850-2980 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 258.34 for C₁₃H₂₃NO₄. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the chemical purity of the final compound.

-

Typical Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength around 210-225 nm.[8]

-

Expected Result: A single major peak representing >95-99% purity, depending on the required grade.

-

Chiral Separation: The C-2 position is a stereocenter. If the synthesis does not start from an enantiomerically pure precursor, the product will be a racemic mixture. Chiral HPLC is essential to separate these enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly effective for this class of compounds.[8] The development of a specific chiral separation method is crucial for applications where stereochemistry is critical, a common requirement in pharmaceutical development.[9][10]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate.[1][3] The piperidine moiety is a foundational structure in numerous pharmaceuticals, recognized for its favorable pharmacokinetic properties.[2]

Strategic Diversification Pathways

Caption: Key synthetic transformations enabling the use of the title compound as a versatile scaffold.

-

Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly removes the Boc group, exposing the secondary amine. This allows for subsequent N-alkylation, N-arylation, or coupling with other moieties.[11]

-

Ester Manipulation: The ethyl ester can be saponified (hydrolyzed) under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This acid is a key handle for building larger molecules via amide bond formation (peptide coupling), a cornerstone of medicinal chemistry.[12]

-

Amide Formation: The ester can be directly converted into a wide range of amides through reaction with primary or secondary amines, often at elevated temperatures or with catalysts. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.[3] While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, data from closely related isomers like Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) can provide guidance.

-

Hazard Classifications (based on analogue): May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

By understanding its synthesis, characterization, and strategic applications, researchers can effectively leverage this compound as a powerful tool in the development of novel pharmaceuticals and complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 362703-48-8: this compound [cymitquimica.com]

- 4. 362703-48-8|1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 7. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure and Conformation of Ethyl 1-Boc-piperidine-2-carboxylate

An In-depth Technical Guide

Abstract: Ethyl 1-Boc-piperidine-2-carboxylate (CAS No: 362703-48-8) is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its utility stems from a well-defined structure featuring a piperidine core, orthogonally protected by an N-Boc group and functionalized with a C2-ethyl ester. This guide provides an in-depth analysis of the molecule's structural and conformational properties, which are critical for understanding its reactivity and application. We will explore the interplay of steric and electronic effects that govern its three-dimensional architecture, drawing upon spectroscopic and computational evidence. This document is intended for researchers, scientists, and drug development professionals who utilize this intermediate and seek a deeper understanding of its fundamental chemical behavior.

Introduction

Significance in Medicinal Chemistry and Organic Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3] this compound is a highly valuable derivative that offers chemists a reliable entry point into complex, polysubstituted piperidines. The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[2] This allows for precise chemical manipulations at other positions, making it an indispensable intermediate for multi-step synthetic campaigns.[1][2]

Scope of the Guide

This guide moves beyond a simple datasheet presentation. It aims to provide a comprehensive understanding of the molecule's stereochemistry, its preferred conformational state, and the dynamic processes it undergoes in solution. We will dissect the structural evidence obtained from key analytical techniques, explain the causal relationships behind its conformational preferences, and provide actionable protocols for its characterization.

Molecular Structure and Stereochemistry

Chemical Identity

-

Systematic Name: 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate

-

Common Names: Ethyl N-Boc-piperidine-2-carboxylate, Boc-2-Pip-OEt[4]

-

CAS Number: 362703-48-8[5]

-

Molecular Formula: C₁₃H₂₃NO₄[1]

-

Appearance: Typically a colorless to pale yellow liquid or low-melting solid.[1][4]

Key Functional Groups

The molecule's reactivity and conformation are dictated by three primary components:

-

The Piperidine Ring: A six-membered saturated heterocycle that provides the core scaffold.

-

The N-Boc Group: A bulky carbamate protecting group on the nitrogen atom. Its steric demand and the planarity of the O=C-N amide bond are critical determinants of the overall conformation.

-

The C2-Ethyl Ester: An ester functional group that serves as a handle for further synthetic transformations, such as reduction to an alcohol or conversion to an amide.

Chirality at the C2 Position

The C2 carbon, bearing the ethyl carboxylate group, is a stereocenter. Therefore, the molecule exists as two enantiomers: (R)- and (S)-Ethyl 1-Boc-piperidine-2-carboxylate. The specific enantiomer used is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of the final target molecule.

Conformational Analysis: A Deep Dive

Fundamentals of Piperidine Conformation: The Chair Form

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] In this conformation, the substituents on the ring can occupy two distinct positions:

-

Axial (a): Perpendicular to the approximate plane of the ring.

-

Equatorial (e): Pointing outwards from the periphery of the ring.

The chair form can undergo a "ring flip," which interconverts axial and equatorial positions. Generally, bulky substituents strongly prefer the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.

The Dominant Conformer of this compound

Given the significant steric bulk of the ethyl carboxylate group, there is an overwhelming energetic preference for it to occupy the equatorial position on the piperidine ring. The axial conformation would introduce severe steric clashes, making its contribution to the overall population of conformers negligible at room temperature. Therefore, the piperidine ring itself is largely locked in a single chair conformation.

The Influence of the N-Boc Group: Rotational Isomerism (Rotamers)

While the ring conformation is relatively fixed, the molecule exhibits another critical form of conformational isomerism: rotational isomerism (atropisomerism) around the N-C(O) bond of the Boc group. The amide linkage has partial double-bond character, leading to a significant energy barrier to rotation. This slow rotation (on the NMR timescale) results in the presence of two distinct rotamers in solution.[7][8] These rotamers differ in the orientation of the carbamate's carbonyl group relative to the C2 substituent, leading to distinct chemical environments for the ring protons.

Caption: Conformational equilibrium of N-Boc rotamers.

Experimental Elucidation of Structure and Conformation

The precise structure and conformational dynamics of this compound are determined using a combination of spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of molecules in solution.

A ¹H NMR spectrum of this compound reveals several key features:

-

Rotamers: The most telling feature is the doubling of many signals, corresponding to the two slowly interconverting N-Boc rotamers.[7]

-

Boc Group: A sharp, intense singlet around 1.4-1.5 ppm, integrating to 9 protons.

-

Ethyl Group: A quartet around 4.1-4.3 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Piperidine Protons: A complex series of multiplets between ~1.5 and 4.0 ppm. The coupling constants (J-values) between adjacent protons can provide definitive evidence for the chair conformation and the equatorial position of the C2-substituent. Large trans-diaxial couplings (~10-13 Hz) are characteristic of a chair conformation.

The ¹³C NMR spectrum is also informative, often showing doubled signals for the piperidine ring carbons due to the presence of rotamers.[7] Key resonances include the carbamate carbonyl (~155 ppm), the ester carbonyl (~170-175 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the ethyl group and piperidine ring.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Boc (t-Bu) | ~1.46 (s, 9H) | ~80 (C), ~28.5 (CH₃) | Intense singlet in ¹H NMR. |

| Ethyl (CH₂) | ~4.20 (q, 2H) | ~61 | Quartet due to coupling with CH₃. |

| Ethyl (CH₃) | ~1.25 (t, 3H) | ~14 | Triplet due to coupling with CH₂. |

| Carbamate (C=O) | - | ~155 | |

| Ester (C=O) | - | ~172 | |

| Piperidine Ring | 1.5 - 4.0 (m) | 23 - 58 | Complex region; signals often doubled due to rotamers. |

| Note: These are typical values; actual shifts may vary depending on the solvent and specific rotamer populations. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). For detailed conformational analysis, a Nuclear Overhauser Effect (NOESY or ROESY) experiment is crucial.

-

Spectral Interpretation:

-

Assign all proton and carbon signals using COSY and HSQC spectra.

-

Analyze the coupling constants (J-values) of the ring protons to confirm the chair conformation.

-

Analyze the NOESY spectrum to identify through-space correlations. The presence or absence of specific NOEs will confirm the equatorial orientation of the C2-substituent and help assign the major and minor rotamers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, static picture of the molecule's conformation in the solid state.[8] This technique can definitively determine bond lengths, bond angles, and the precise geometry of the piperidine ring and its substituents. For related molecules, crystallographic studies have confirmed that the piperidine ring adopts a chair conformation with bulky substituents in equatorial positions.[9][10]

Caption: Workflow for X-ray crystallography analysis.

Computational Modeling

Molecular mechanics and Density Functional Theory (DFT) calculations are valuable tools for complementing experimental data.[11] These methods can be used to:

-

Calculate the relative energies of different conformers (e.g., axial vs. equatorial ester) and rotamers.

-

Predict NMR chemical shifts and coupling constants.

-

Visualize the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) to understand reactivity. Calculations consistently show a strong energetic penalty for the axial conformation of the C2-ester, supporting the conclusions drawn from experimental data.[11]

Synthesis and Reactivity

Common Synthetic Routes

This compound is typically synthesized from its parent amino ester, ethyl pipecolinate (ethyl piperidine-2-carboxylate). The standard procedure involves the reaction of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system.[12]

Protocol: N-Boc Protection

-

Dissolve ethyl pipecolinate hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a slight excess of a base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) portion-wise or as a solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove salts and excess reagents.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered building block whose utility is directly linked to its well-defined three-dimensional structure. Its conformation is dominated by a stable piperidine chair with a sterically preferred equatorial C2-ethyl ester group. The most significant dynamic feature is the slow rotation around the N-Boc carbamate bond, which gives rise to two distinct rotameric populations in solution. A thorough understanding of these structural and conformational nuances, as elucidated by NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for any scientist seeking to leverage this versatile molecule in the pursuit of complex synthetic targets.

References

- 1. CAS 362703-48-8: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chembk.com [chembk.com]

- 5. indiamart.com [indiamart.com]

- 6. chemscene.com [chemscene.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Ethyl 1-Boc-piperidine-2-carboxylate in Organic Solvents

Introduction: The Synthetic Keystone and the Solubility Question

Ethyl 1-Boc-piperidine-2-carboxylate (CAS No. 74749-16-3), a prominent member of the N-Boc protected piperidine family, is a cornerstone intermediate in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the synthetically versatile ethyl ester and the crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable building block for a multitude of complex molecular architectures. The Boc group provides stability under a wide range of nucleophilic and basic conditions, allowing for selective chemical manipulations at other sites of the molecule. This strategic importance necessitates a thorough understanding of its physical properties, paramount among which is its solubility in various organic solvents.

Solubility dictates every facet of this compound's application, from reaction kinetics and purification strategies (such as crystallization and chromatography) to formulation and final product purity. A comprehensive grasp of its solubility profile enables researchers to make informed decisions, optimizing reaction conditions, minimizing waste, and ensuring reproducibility. This guide provides a detailed examination of the solubility of this compound, grounded in fundamental chemical principles and supported by a practical, field-proven experimental protocol for its determination.

Theoretical Solubility Profile: A Molecular-Level Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of our compound of interest possesses distinct regions that influence its interactions with different types of solvents:

-

The Piperidine Ring: A saturated heterocycle that contributes to the molecule's overall nonpolar character.

-

The Boc Group: A bulky, lipophilic group that further enhances its affinity for nonpolar environments.

-

The Ethyl Ester Group: This functional group introduces polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding (as an acceptor).

-

The Carbamate Linkage: The N-C=O moiety within the Boc group also adds a polar component.

Based on this structure, a qualitative solubility profile can be predicted. The molecule's significant lipophilic character, conferred by the piperidine ring and the large tert-butyl group, suggests good solubility in a broad range of organic solvents. However, the presence of polar ester and carbamate functionalities implies that it will not be entirely soluble in purely nonpolar aliphatic hydrocarbons.

Qualitative Solubility Across Solvent Classes

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be constructed based on the known behavior of structurally similar compounds, such as other Boc-protected amino acid esters and piperidine derivatives. The following table summarizes the expected solubility in common organic solvents, categorized by class.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents are of moderate polarity and can effectively solvate the entire molecule, interacting favorably with both its lipophilic and polar regions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Soluble to Very Soluble | Ethers can act as hydrogen bond acceptors for the N-H of the piperidine ring (if deprotected) and interact via dipole-dipole forces with the ester and carbamate groups. |

| Esters | Ethyl Acetate | Very Soluble | As an ester itself, the compound is highly compatible with ethyl acetate, following the "like dissolves like" principle. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The polar carbonyl group of the ketone can interact with the polar functionalities of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic rings can solvate the lipophilic portions of the molecule, but interactions with the polar groups are less favorable. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Very Soluble | These highly polar solvents are excellent at solvating the polar ester and carbamate groups through strong dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the polar groups of the molecule. Solubility may decrease with increasing alcohol chain length. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | These nonpolar solvents interact poorly with the polar ester and carbamate functionalities, leading to low solubility. |

| Aqueous | Water | Insoluble | The large, nonpolar surface area of the molecule dominates, making it immiscible with water despite the presence of polar groups. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust, step-by-step method for the qualitative and semi-quantitative determination of solubility, which can be readily adapted for various organic solvents. This method is a self-validating system, ensuring reliable and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for qualitative solubility determination.

Materials and Equipment

-

This compound (solid or oil)

-

A selection of organic solvents (analytical grade or higher)

-

4 mL glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes (100 µL and 1000 µL)

-

Vortex mixer

-

Spatula

Step-by-Step Procedure

-

Preparation of the Solute: Accurately weigh approximately 10 mg of this compound into a tared 4 mL glass vial. If the compound is a solid, ensure it is a fine powder to maximize surface area for dissolution. Record the exact mass.

-

Initial Solvent Addition: Using a micropipette, add 0.1 mL (100 µL) of the selected organic solvent to the vial. This creates an initial test concentration of approximately 100 mg/mL.

-

Mixing and Observation: Securely cap the vial and vortex vigorously for 30 seconds. After mixing, visually inspect the solution against a dark background.

-

If the compound has completely dissolved (i.e., the solution is clear with no visible particles), the solubility is greater than 100 mg/mL. The compound can be classified as "Very Soluble" or "Freely Soluble" in this solvent.

-

-

Incremental Solvent Addition:

-

If the compound has not completely dissolved , add an additional 0.9 mL (900 µL) of the solvent to bring the total volume to 1.0 mL. This adjusts the test concentration to approximately 10 mg/mL.

-

-

Further Mixing and Observation: Recap the vial and vortex for at least 60 seconds. Allow the vial to stand for a few minutes and then visually inspect again.

-

If the compound has now completely dissolved , its solubility is between 10 mg/mL and 100 mg/mL. It can be classified as "Soluble" or "Sparingly Soluble."

-

If the compound remains undissolved or only partially dissolved , its solubility is less than 10 mg/mL. It can be classified as "Slightly Soluble" or "Insoluble."

-

Causality and Self-Validation

-

Why start with a small solvent volume? This approach, known as a tiered or sequential dilution method, efficiently screens for high solubility first. It conserves both the compound and solvent.

-

Why vortex vigorously? To overcome any kinetic barriers to dissolution and ensure that the system reaches equilibrium, or a state close to it, within a short timeframe.

-

Why use visual inspection? For a rapid qualitative assessment, visual inspection is a reliable and widely accepted method in research laboratories. For more precise quantitative data, this protocol would be followed by techniques such as HPLC or UV-Vis spectroscopy of the saturated supernatant.[1]

-

Trustworthiness of the Protocol: This method is self-validating because it tests distinct concentration thresholds (100 mg/mL and 10 mg/mL). The clear, binary outcomes (dissolved/not dissolved) at each step minimize subjective interpretation. Repeating the experiment will consistently yield the same classification, ensuring the trustworthiness of the results.

Factors Influencing Solubility Measurements

For authoritative and reproducible results, it is crucial to control variables that can impact solubility:

-

Temperature: Solubility is temperature-dependent. All measurements should be conducted at a consistent, recorded temperature, typically ambient room temperature (e.g., 20-25 °C).

-

Purity of Solute and Solvent: Impurities can enhance or decrease solubility. Using high-purity materials is essential for accurate determination.

-

Physical Form of the Solute: For solids, the particle size and crystalline form (polymorphism) can affect the rate of dissolution and, in some cases, the equilibrium solubility. Grinding the solid to a fine powder is a standard practice to ensure consistency.[2]

Conclusion

This compound exhibits a favorable solubility profile in a wide array of common organic solvents, a property that underpins its versatility as a synthetic intermediate. It is highly soluble in polar aprotic and halogenated solvents, and shows good solubility in ethers, esters, ketones, and alcohols. Its solubility is limited in nonpolar aliphatic hydrocarbons, and it is insoluble in water. The provided experimental protocol offers a reliable and efficient method for researchers to confirm these solubility characteristics in their own laboratory settings, enabling the rational design and optimization of synthetic procedures. A thorough understanding and practical determination of solubility are not merely procedural steps but are fundamental to achieving scientific integrity and success in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Ethyl 1-Boc-piperidine-2-carboxylate (CAS No: 362703-48-8) is a substituted piperidine derivative that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a six-membered saturated nitrogen-containing heterocycle, the piperidine ring, which is a prevalent scaffold in numerous pharmaceuticals.[2][3] The strategic placement of two key functional groups underpins its versatility:

-

The Boc (tert-butyloxycarbonyl) Group: This moiety serves as a robust protecting group for the piperidine nitrogen.[4][5] Its presence enhances the compound's stability and allows for selective chemical transformations at other positions of the molecule by preventing unwanted side reactions involving the amine.[1]

-

The Ethyl Ester Group: This functional group at the C-2 position provides a reactive handle for a wide array of synthetic manipulations, including hydrolysis, amidation, reduction, and carbon-carbon bond-forming reactions.[1]

This combination makes this compound an invaluable chiral building block and intermediate for constructing complex molecular architectures, accelerating the development of novel pharmaceuticals and agrochemicals.[1][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 362703-48-8 | [1][6] |

| Molecular Formula | C₁₃H₂₃NO₄ | [4][7] |

| Molecular Weight | 257.33 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, ethanol, and dimethylformamide. Limited solubility in water. | [4][5] |

| Purity | Commercially available in purities ranging from 97% to >99%. | [4][8][9] |

Below is a diagram illustrating the functional components of the molecule.

Caption: Key functional groups of this compound.

Commercial Availability and Major Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk industrial needs. The choice of supplier often depends on the required purity, quantity, and lead time.

| Supplier | Purity Offered | Available Quantities | Notes |

| CymitQuimica | 97% | 5g, 10g, 25g, 100g, 500g, 2.5kg | Offers various product grades and sizes.[4] |

| Abound | 98% | 5g, 25g, 100g | A reliable American supplier; notes that products are for laboratory use only.[6] |

| Cleanchem Laboratories LLP | Not Specified | Bulk | Based in Navi Mumbai, Maharashtra.[7] |

| A B Enterprises | Technical Grade (97%) | Up to 50kg | An industrial supplier based in Mumbai.[8] |

| ChemicalBook | 99% | Min. Order: 1kg | Connects with various manufacturers in China.[9] |

| Small Molecules, Inc. | Not Specified | 25g, 100g | Provides pricing in USD. |

| Chem-Impex | ≥ 95% | Not Specified | Highlights its use in synthesizing enantiomerically pure compounds.[10] |

| ChemUniverse | 99% | 1g, 5g, Bulk | Offers small and bulk quantities.[11] |

Core Applications in Research and Drug Development

The utility of this compound stems from its dual-functionality, which allows for its incorporation into a wide range of synthetic pathways.

-

Pharmaceutical Synthesis: The piperidine nucleus is a cornerstone of many drugs targeting the central nervous system (CNS), as well as analgesics and anti-inflammatory agents.[2][10][12] This intermediate serves as a key starting material for creating complex piperidine derivatives with specific stereochemistry, which is often crucial for pharmacological activity.[10]

-

Peptide Chemistry: It is used in the synthesis of peptidomimetics and peptide-based drugs.[10] Incorporating the piperidine scaffold can enhance the stability and efficacy of these molecules by introducing conformational constraints.[10]

-

Agrochemicals and Specialty Materials: Beyond pharmaceuticals, this compound is a versatile intermediate for developing new agrochemicals and specialty materials where a functionalized heterocyclic core is required.[1][4]

The workflow below illustrates the central role of this intermediate in a typical synthetic campaign.

Caption: General synthetic workflow utilizing the target intermediate.

Synthesis and Purification Protocols

While commercially available, understanding the synthesis and purification of this compound provides deeper insight into its quality control.

General Synthetic Approach

A common method involves the protection of the commercially available Ethyl piperidine-2-carboxylate. The Boc group is introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction Scheme: Ethyl piperidine-2-carboxylate + Boc₂O —(Base, Solvent)→ this compound

Standard Purification Protocol: Silica Gel Chromatography

Purification is critical to remove unreacted starting materials and by-products. Column chromatography is a standard and effective method.

Materials:

-

Crude reaction mixture

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., 2% Methanol in Chloroform or an Ethyl Acetate/Hexane gradient)[13]

-

Chromatography column and associated glassware

-

Thin Layer Chromatography (TLC) plates for monitoring

Step-by-Step Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the silica bed.

-

Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity if using a gradient.

-

Fraction Collection: Collect fractions in test tubes as the solvent flows through the column.

-

TLC Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of this compound is essential for reproducible research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include the characteristic peaks for the t-butyl group of the Boc protector (~1.4 ppm in ¹H NMR), the ethyl group of the ester, and the protons on the piperidine ring.[13]

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the purity of the compound, often expressed as a percentage area.

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the compound's identity.

Conclusion: An Indispensable Tool for Modern Chemistry

This compound is more than just a chemical intermediate; it is a strategic tool that enables efficiency and innovation in the synthesis of complex molecules. Its ready commercial availability from numerous suppliers, combined with its versatile reactivity, ensures its continued prominence in both academic research and industrial drug development. This guide has provided the foundational knowledge required to source, handle, and effectively utilize this powerful building block in the pursuit of scientific discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 362703-48-8: this compound [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. aboundchem.com [aboundchem.com]

- 7. indiamart.com [indiamart.com]

- 8. indiamart.com [indiamart.com]

- 9. Ethyl N-BOC-piperidine-2-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Role of Ethyl 1-Boc-piperidine-2-carboxylate as a chiral building block

An In-Depth Technical Guide: Ethyl 1-Boc-piperidine-2-carboxylate as a Premier Chiral Building Block in Modern Synthesis

Executive Summary

The piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on this ring system is often critical for biological activity, making access to enantiomerically pure building blocks a cornerstone of modern drug discovery and development. This compound has emerged as a supremely versatile and valuable chiral synthon. Its structure thoughtfully combines a conformationally defined piperidine core, a robust N-Boc protecting group for controlled reactivity, and a versatile ethyl ester handle for diverse chemical transformations.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this building block, from its synthesis and chiral resolution to its strategic application in the construction of complex molecular architectures.

The Strategic Importance of Chiral Piperidines in Drug Discovery

The piperidine ring is a saturated six-membered heterocycle that serves as a foundational scaffold in a vast array of FDA-approved drugs, including treatments for cancer, neurological disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to present substituents in well-defined spatial vectors, mimicking natural recognition motifs and enabling strong, specific interactions with biological targets.

The introduction of a stereocenter, particularly at the C2 position, transforms the piperidine ring into a chiral scaffold. The absolute configuration ((R) or (S)) at this center can drastically alter a molecule's pharmacological profile, influencing its efficacy, safety, and metabolic stability. Consequently, the ability to synthesize enantiomerically pure piperidine derivatives is not merely an academic exercise but a critical requirement in pharmaceutical development. Chiral building blocks like this compound provide a reliable and efficient entry point to this chemical space, bypassing the need for late-stage, and often challenging, chiral separations of complex final products.[5][6]

Synthesis and Access to Enantiopure Material

The utility of this compound is predicated on its availability in high enantiomeric purity. Several strategies are employed to achieve this, starting from the racemic material and resolving it, or by building the chiral center directly through asymmetric synthesis.

Synthesis of Racemic this compound

The racemic starting material is typically prepared from commercially available ethyl piperidine-2-carboxylate (also known as ethyl nipecotate). The reaction involves the protection of the secondary amine with a di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Typical Laboratory Protocol: N-Boc Protection

-

Dissolution: Dissolve racemic ethyl piperidine-2-carboxylate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, typically triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, this compound, is often of sufficient purity for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.

Chiral Resolution Strategies

Kinetic resolution and diastereomeric salt formation are the most common methods for separating the enantiomers of the parent compound, ethyl piperidine-2-carboxylate, before the Boc-protection step.

Classical Resolution via Diastereomeric Salts: This well-established technique involves reacting the racemic amine with a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized.[7][8]

-

Causality: The choice of resolving agent is critical. Chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are frequently used because they form well-defined, crystalline salts with piperidine derivatives.[7] The solvent system (e.g., ethanol, methanol, or mixtures with water) is carefully optimized to maximize the solubility difference between the two diastereomeric salts.

Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer preferentially, leaving the other unreacted.[9][10]

-

Causality: Lipases are highly effective for resolving racemic amines and alcohols. The reaction is typically conducted in a non-polar organic solvent to maintain enzyme activity. The choice of the acyl donor (e.g., ethyl acetate) can influence both the reaction rate and the enantioselectivity (E-value). An E-value >100 is generally considered excellent for preparative scale resolution.

The following diagram illustrates a decision-making workflow for obtaining the desired enantiomer.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Physicochemical Properties and Strategic Reactivity

The synthetic utility of this compound is a direct result of its distinct structural features, which allow for predictable and selective chemical manipulations.

Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several key reasons.[11]

-

Stability: It is exceptionally stable to a wide range of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and basic hydrolysis.[11] This robustness allows for extensive modification of the ethyl ester moiety without disturbing the nitrogen atom.

-

Steric Bulk: The bulky tert-butyl group can influence the stereochemical outcome of reactions at the adjacent C2 position by directing incoming reagents to the less hindered face.

-

Facile Cleavage: Despite its stability, the Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to liberate the free secondary amine.[11] This orthogonality makes it ideal for multi-step syntheses where sequential deprotection is required.

The Ethyl Ester as a Versatile Functional Handle

The ethyl ester at the C2 position is the primary point of chemical modification, serving as a precursor to a variety of other functional groups.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid, (R)- or (S)-1-Boc-piperidine-2-carboxylic acid. This acid is a key intermediate for amide bond formation.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, affording the corresponding chiral piperidin-2-ylmethanol derivative.

-

Amidation: The ester can be directly converted to an amide through aminolysis, although this often requires harsh conditions. A more common route is to first hydrolyze to the carboxylic acid and then use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents can convert the ester into tertiary alcohols.

The following diagram outlines the key transformations of the ester group.

Spectroscopic Data Summary

Accurate characterization is essential for confirming the identity and purity of the building block.

| Property | Description |

| Formula | C₁₃H₂₃NO₄[3] |

| Molecular Weight | 257.33 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[3] |

| ¹H NMR (CDCl₃) | δ ≈ 4.8 (m, 1H, C2-H), 4.2 (q, 2H, OCH₂CH₃), 4.0 (m, 1H, C6-Heq), 3.0 (m, 1H, C6-Hax), 1.6-1.8 (m, 6H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃) ppm. Note: Chemical shifts are approximate and can vary. The Boc group often leads to broadened signals due to rotamers. |

| ¹³C NMR (CDCl₃) | δ ≈ 172 (C=O, ester), 155 (C=O, Boc), 80 (C(CH₃)₃), 61 (OCH₂CH₃), 55 (C2), 40 (C6), 28.5 (C(CH₃)₃), 25-20 (ring CH₂), 14 (OCH₂CH₃) ppm. |

Application in Complex Molecule Synthesis: A Case Study

The true value of this compound is demonstrated in its application as a key starting material in the synthesis of complex, high-value molecules such as Active Pharmaceutical Ingredients (APIs). Its ability to control stereochemistry at a critical position early in the synthetic route is a major strategic advantage.

While specific, non-proprietary syntheses of modern drugs starting directly from this exact ester can be difficult to pinpoint in public literature, its carboxylate analogue, (S)-1-Boc-piperidine-2-carboxylic acid , is a documented building block for several important compounds. The synthesis of this acid proceeds directly from the ethyl ester via the hydrolysis protocol described previously.

Case Study: Synthesis of a Key Intermediate for the β-Lactamase Inhibitor Avibactam

Avibactam is a crucial drug used in combination with antibiotics to combat resistant bacteria. A key intermediate in its synthesis is (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.[9][10] While the published routes to Avibactam itself are complex, the strategic use of a related chiral piperidine building block highlights the principles involved. A chemoenzymatic synthesis has been described that relies on a lipase-catalyzed resolution to prepare a valuable precursor, demonstrating the industrial relevance of these chiral synthons.[10]

Conceptual Protocol: Amide Coupling from the Corresponding Carboxylic Acid

This protocol describes the general procedure for coupling the carboxylic acid (derived from our title compound) with an amine, a fundamental step in many drug syntheses.

-

Acid Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

-

Stirring: Allow the mixture to stir for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate, which minimizes racemization and side reactions.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash column chromatography.

-

Validation: The final product's identity and purity would be confirmed by NMR spectroscopy and mass spectrometry. The stereochemical integrity can be verified by chiral HPLC if the coupled amine also contains a stereocenter.

Conclusion and Future Outlook

This compound and its derivatives are more than just chemical intermediates; they are enabling tools for modern medicinal chemistry. They provide a robust and reliable platform for introducing the chiral piperidine motif, a privileged scaffold in drug design. The combination of a stable protecting group and a versatile functional handle allows for a wide range of synthetic manipulations, empowering chemists to construct complex and potent therapeutic agents with precise stereochemical control. As drug development continues to demand molecules of increasing complexity and specificity, the strategic importance of high-quality, enantiopure building blocks like this compound will only continue to grow.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 362703-48-8: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group in Piperidine Synthesis

Distribution: For Internal and External Scientific Audiences

Preamble: The Strategic Imperative of Piperidine and the Role of Nitrogen Protection

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from central nervous system modulators to anticancer agents, stems from its ability to impart favorable pharmacokinetic properties like enhanced solubility and metabolic stability.[2][4] However, the journey of synthesizing complex, highly functionalized piperidine derivatives is fraught with challenges, primarily centered around the reactivity of the secondary amine within the piperidine ring.[5] This inherent nucleophilicity and basicity necessitate a robust strategy of temporary "masking" or protection to prevent unwanted side reactions during multi-step synthetic sequences.[6]

Among the arsenal of amine-protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool.[7][8][9] Its widespread adoption is a testament to its unique blend of stability across a broad range of reaction conditions and its clean, facile removal under specific, mild acidic conditions.[7][10][11] This guide provides an in-depth technical exploration of the N-Boc protecting group's application in piperidine synthesis, offering field-proven insights, detailed protocols, and mechanistic rationale to empower researchers in drug discovery and development.

Part 1: The Protection Step — The Strategic Installation of the Boc Group

The primary function of the Boc group is to convert the reactive secondary amine of piperidine into a significantly less nucleophilic and non-basic carbamate.[6][7] This transformation is critical for exerting precise control over subsequent chemical modifications on the piperidine ring or its substituents. The reagent of choice for this transformation is almost universally di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[9][12]

The Causality of the Reaction: Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][13] This forms a transient tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion.[10][13] The generated tert-butoxide is a sufficiently strong base to deprotonate the now positively charged piperidine nitrogen, yielding the final N-Boc-piperidine product and tert-butanol.[13] While the reaction can proceed without an external base, the addition of a mild base like triethylamine (TEA), sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP) is common practice to accelerate the reaction.[10]

Caption: A generalized workflow for the N-Boc protection of piperidine.

Field-Proven Experimental Protocol: Synthesis of N-Boc-Piperidine

The following protocol represents a robust and scalable method for the synthesis of N-Boc-piperidine derivatives.

Materials:

-

Piperidine derivative (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 equiv.)

-

Base (e.g., Triethylamine, 1.5 equiv. or aq. Sodium Bicarbonate)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)[14]

Procedure:

-

Dissolve the piperidine derivative in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (if using an organic base like triethylamine).

-

Add the di-tert-butyl dicarbonate, either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.[15]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

Upon completion, quench the reaction with water. If using a water-miscible solvent, concentrate the mixture in vacuo first.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[17]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.[16]

-

Purify the product via column chromatography on silica gel if necessary.[16]

| Reagent System | Solvent | Typical Yield (%) | Notes |

| (Boc)₂O, TEA | DCM | >95% | A standard, highly efficient method for anhydrous conditions.[16] |

| (Boc)₂O, NaHCO₃ | DCM/H₂O | >90% | Biphasic conditions, useful for piperidine salts (e.g., HCl salts).[14] |

| (Boc)₂O, DMAP (cat.) | Acetonitrile | >95% | DMAP accelerates the reaction, particularly for less nucleophilic amines.[14][18] |

| (Boc)₂O | Water/Acetone | High | A "green" chemistry approach that avoids chlorinated solvents.[19] |

Part 2: The Strategic Value of Stability — N-Boc-Piperidine in Downstream Synthesis

The efficacy of a protecting group is defined not only by its ease of installation and removal but also by its resilience during intermediate synthetic steps. The N-Boc group exhibits exceptional stability under a wide variety of non-acidic conditions, making it an ideal choice for complex synthetic routes.[10][20]

Key Stability Characteristics:

-

Basic and Nucleophilic Conditions: The N-Boc group is highly resistant to strong bases (e.g., NaOH, LDA) and a wide range of nucleophiles.[14][21] This allows for reactions such as ester saponification, alkylations, and other base-mediated transformations elsewhere in the molecule without compromising the integrity of the protected nitrogen.

-

Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the hydrogenolysis of other protecting groups, such as the benzyloxycarbonyl (Cbz) group (e.g., H₂, Pd/C).[10] This orthogonality is a cornerstone of many synthetic strategies.[10][22]

-

Oxidizing and Reducing Agents: It is generally compatible with many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄), provided the reaction conditions are not acidic.

This robust stability profile permits a wide array of subsequent transformations on the N-Boc-piperidine scaffold, such as the functionalization of other positions on the ring.

Caption: Chemical compatibility of the N-Boc protecting group.

Part 3: The Unveiling — Protocols for N-Boc Deprotection

The strategic removal of the Boc group is arguably its most valued feature. This deprotection is most commonly and efficiently achieved under acidic conditions.[11][23]

The Deprotection Mechanism: Acid-Catalyzed Cleavage

The mechanism of acid-catalyzed deprotection is a clean and efficient process.[24]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[11][24][25]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated carbamate. This step generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][24]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free piperidine amine.[24][25]

-

Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., piperidinium trifluoroacetate or hydrochloride).[11][24]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the molecule.[12][23] This can often be suppressed by using a "scavenger" such as anisole or thioanisole in the reaction mixture.[11][12]

Caption: A standard workflow for the acidic deprotection of N-Boc-piperidine.

Validated Deprotection Protocols

The choice of acidic reagent often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the final product.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) This is one of the most common and effective methods for Boc deprotection.[25][26]

-

Dissolve the N-Boc-piperidine substrate in DCM (typically a 0.1-0.5 M solution).

-

Add TFA (typically 20-50% v/v) to the solution at room temperature.

-

Stir the mixture for 1-4 hours, monitoring completion by TLC or LC-MS.

-

Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

-

The resulting residue, the piperidinium trifluoroacetate salt, can be used directly or neutralized by dissolving in an appropriate solvent and adding a base (e.g., saturated aq. NaHCO₃) before extracting the free amine.[26]

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent Using HCl provides the hydrochloride salt, which is often a crystalline solid that is easy to handle and purify.[17][26]

-

Dissolve the N-Boc-piperidine substrate in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) (3-5 equivalents).[26]

-

Stir the reaction at room temperature for 1-3 hours. Often, the hydrochloride salt will precipitate from the solution.

-

Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like diethyl ether.[26]

| Reagent System | Solvent | Key Advantages | Considerations |

| TFA / DCM | Dichloromethane | Fast, efficient, highly volatile for easy removal.[26] | TFA is corrosive; resulting salt may be an oil.[26] |

| HCl / Dioxane | 1,4-Dioxane | Often yields a crystalline, easy-to-isolate hydrochloride salt.[26] | Dioxane has a high freezing point and is a suspected carcinogen. |

| HCl / Methanol | Methanol | Good for substrates with poor solubility in other solvents. | Potential for esterification with carboxylic acid groups. |

| Thermal (High Temp) | Water or High-Boiling Solvent | "Green" or acid-free conditions.[27][28][29] | Requires high temperatures (100-240°C), not suitable for thermally sensitive substrates.[27][30] |

| Oxalyl Chloride / Methanol | Methanol | Mild conditions, tolerates various functional groups.[27][31] | Generates carbon monoxide as a byproduct.[31] |

Conclusion: The Indispensable Nature of the N-Boc Group

The N-Boc protecting group is an indispensable tool in the synthesis of piperidine-containing molecules.[9][32] Its predictable reactivity, well-defined stability profile, and the mild, highly efficient conditions for its removal have solidified its role as a workhorse in both academic research and industrial drug development.[7][8] A thorough understanding of the causality behind its installation, its chemical stability, and the mechanisms of its cleavage empowers scientists to design more elegant, efficient, and robust synthetic routes to novel and life-saving therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. htworld.co.uk [htworld.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]